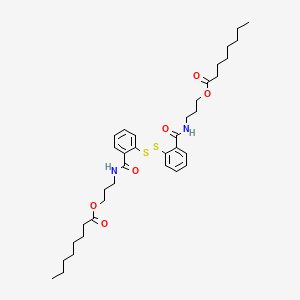![molecular formula C13F23NO3 B12781995 1,1,2,2-Tetrafluoroethene;2,3,3,3-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propoxy]propanenitrile;1,1,2-trifluoro-2-(trifluoromethoxy)ethene CAS No. 177484-43-4](/img/structure/B12781995.png)
1,1,2,2-Tetrafluoroethene;2,3,3,3-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propoxy]propanenitrile;1,1,2-trifluoro-2-(trifluoromethoxy)ethene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanenitrile, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3-hexafluoro-3-((trifluoroethenyl)oxy)propoxy)-, polymer with tetrafluoroethene and trifluoro(trifluoromethoxy)ethene is a complex fluorinated polymer. This compound is known for its unique chemical structure, which imparts exceptional properties such as high thermal stability, chemical resistance, and low surface energy. These characteristics make it valuable in various industrial applications, particularly in the fields of coatings, adhesives, and sealants.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanenitrile, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3-hexafluoro-3-((trifluoroethenyl)oxy)propoxy)-, polymer with tetrafluoroethene and trifluoro(trifluoromethoxy)ethene involves several steps. The process typically begins with the preparation of the monomers, which include propanenitrile derivatives, tetrafluoroethene, and trifluoro(trifluoromethoxy)ethene. These monomers are then polymerized under controlled conditions to form the desired polymer.
The polymerization reaction is usually carried out in the presence of a suitable initiator, such as a peroxide or azo compound, at elevated temperatures and pressures. The reaction conditions, including temperature, pressure, and reaction time, are carefully optimized to achieve the desired molecular weight and polymer properties.
Industrial Production Methods
In industrial settings, the production of this polymer is typically carried out in large-scale reactors equipped with advanced control systems to ensure consistent product quality. The process involves the continuous feeding of monomers and initiators into the reactor, where the polymerization reaction takes place. The resulting polymer is then purified and processed into various forms, such as powders, granules, or films, depending on the intended application.
化学反应分析
Types of Reactions
Propanenitrile, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3-hexafluoro-3-((trifluoroethenyl)oxy)propoxy)-, polymer with tetrafluoroethene and trifluoro(trifluoromethoxy)ethene undergoes several types of chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, particularly at elevated temperatures or in the presence of strong oxidizing agents.
Reduction: Reduction reactions are less common but can occur under specific conditions, such as in the presence of reducing agents like lithium aluminum hydride.
Substitution: The polymer can undergo substitution reactions, where specific functional groups are replaced with other groups, often to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Various reagents, including halogens and organometallic compounds, are used to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new functional groups into the polymer chain.
科学研究应用
Propanenitrile, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3-hexafluoro-3-((trifluoroethenyl)oxy)propoxy)-, polymer with tetrafluoroethene and trifluoro(trifluoromethoxy)ethene has a wide range of scientific research applications, including:
Chemistry: The polymer is used as a precursor for the synthesis of advanced materials with tailored properties. It is also employed in the development of new catalysts and reaction media.
Biology: In biological research, the polymer is used to create biocompatible coatings and surfaces for cell culture and tissue engineering.
Medicine: The polymer’s unique properties make it suitable for use in medical devices, drug delivery systems, and diagnostic tools.
Industry: Industrial applications include its use in high-performance coatings, adhesives, and sealants, as well as in the production of specialty films and membranes.
作用机制
The mechanism of action of Propanenitrile, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3-hexafluoro-3-((trifluoroethenyl)oxy)propoxy)-, polymer with tetrafluoroethene and trifluoro(trifluoromethoxy)ethene is primarily based on its chemical structure and the interactions between its functional groups. The polymer’s fluorinated segments provide high thermal stability and chemical resistance, while the nitrile and ether groups contribute to its unique properties.
At the molecular level, the polymer interacts with various substrates through van der Waals forces, hydrogen bonding, and other intermolecular interactions. These interactions are responsible for its adhesive properties, biocompatibility, and other functional characteristics.
相似化合物的比较
Similar Compounds
Polytetrafluoroethylene (PTFE): Known for its high chemical resistance and low friction properties.
Polyvinylidene fluoride (PVDF): Offers excellent chemical resistance and mechanical properties.
Fluorinated ethylene propylene (FEP): Combines the properties of PTFE and PVDF, providing high chemical resistance and flexibility.
Uniqueness
Propanenitrile, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3-hexafluoro-3-((trifluoroethenyl)oxy)propoxy)-, polymer with tetrafluoroethene and trifluoro(trifluoromethoxy)ethene stands out due to its unique combination of fluorinated segments and functional groups. This combination imparts a balance of high thermal stability, chemical resistance, and specific functional properties that are not typically found in other fluorinated polymers. This makes it particularly valuable in specialized applications where these properties are critical.
属性
CAS 编号 |
177484-43-4 |
|---|---|
分子式 |
C13F23NO3 |
分子量 |
655.11 g/mol |
IUPAC 名称 |
1,1,2,2-tetrafluoroethene;2,3,3,3-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propoxy]propanenitrile;1,1,2-trifluoro-2-(trifluoromethoxy)ethene |
InChI |
InChI=1S/C8F13NO2.C3F6O.C2F4/c9-2(10)3(11)23-7(18,19)5(13,14)8(20,21)24-4(12,1-22)6(15,16)17;4-1(5)2(6)10-3(7,8)9;3-1(4)2(5)6 |
InChI 键 |
BOXICIBNFMVAPM-UHFFFAOYSA-N |
规范 SMILES |
C(#N)C(C(F)(F)F)(OC(C(C(OC(=C(F)F)F)(F)F)(F)F)(F)F)F.C(=C(F)F)(OC(F)(F)F)F.C(=C(F)F)(F)F |
相关CAS编号 |
177484-43-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


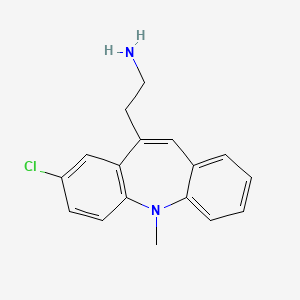
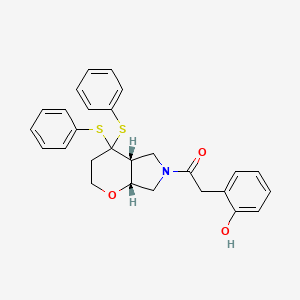
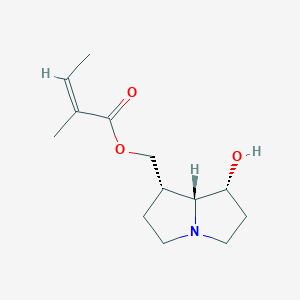

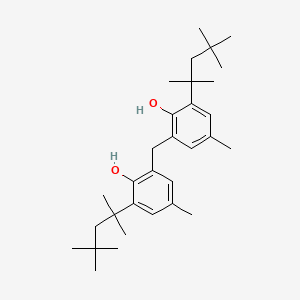
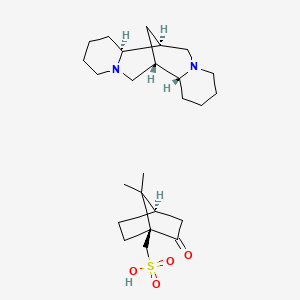
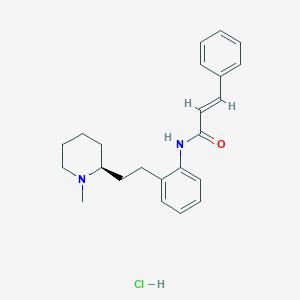
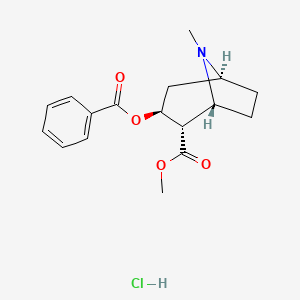
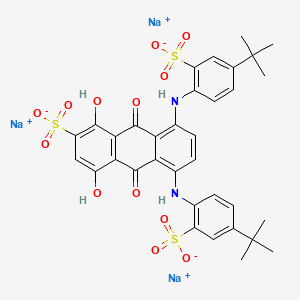

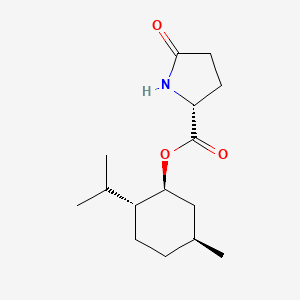

![(E)-but-2-enedioic acid;N'-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)ethane-1,2-diamine](/img/structure/B12781982.png)
